3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
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Overview
Description
3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms, and is substituted with piperazine and piperidine moieties, as well as a nitrobenzenesulfonyl group.
Preparation Methods
The synthesis of 3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step procedures. The synthetic route generally starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups, and finally the attachment of the nitrobenzenesulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and nitro compounds. The reaction conditions often involve the use of solvents such as methanol or dichloromethane, and catalysts like sodium cyanoborohydride .
Chemical Reactions Analysis
3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products depending on the reaction conditions
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial agent due to its structural similarity to other known bioactive compounds. In medicine, it is investigated for its potential use as a drug candidate for the treatment of various diseases, including bacterial infections and neurological disorders .
Mechanism of Action
The mechanism of action of 3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets in the body. The nitrobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and piperidine moieties may also contribute to the compound’s biological activity by interacting with neurotransmitter receptors and other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine include other piperazine and piperidine derivatives, such as:
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide .
Properties
Molecular Formula |
C19H24N6O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C19H24N6O4S/c26-25(27)16-5-4-6-17(15-16)30(28,29)24-13-11-23(12-14-24)19-8-7-18(20-21-19)22-9-2-1-3-10-22/h4-8,15H,1-3,9-14H2 |
InChI Key |
LXCILXXKIJTGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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